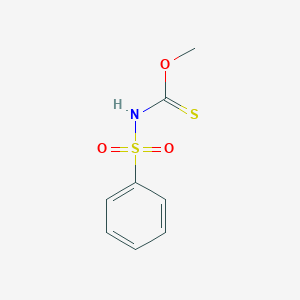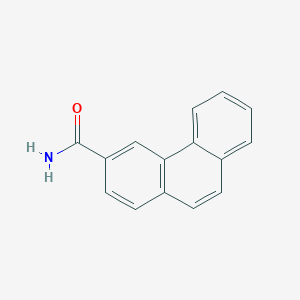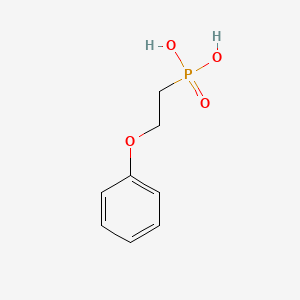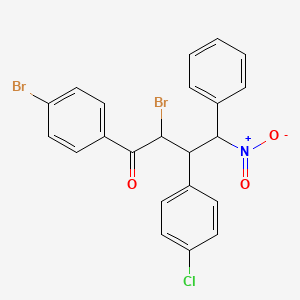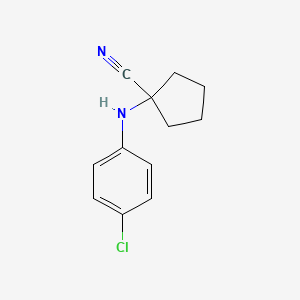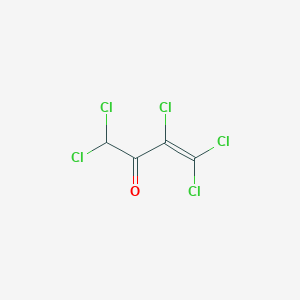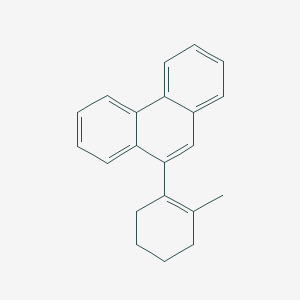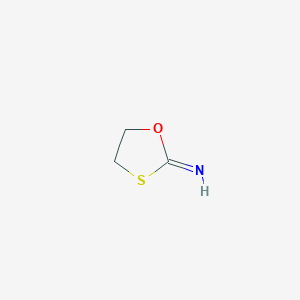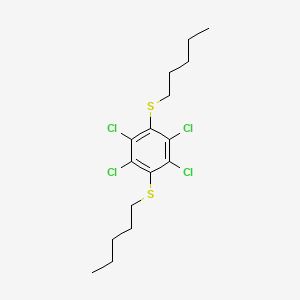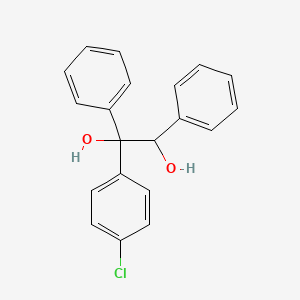
1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol is an organic compound characterized by the presence of a chlorophenyl group and two phenyl groups attached to an ethane backbone with two hydroxyl groups
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing this compound involves the Grignard reaction. This process typically starts with the reaction of 4-chlorobenzophenone with phenylmagnesium bromide, followed by hydrolysis to yield the desired diol.
Aldol Condensation: Another synthetic route involves the aldol condensation of 4-chlorobenzaldehyde with benzaldehyde in the presence of a base, followed by reduction of the resulting α,β-unsaturated ketone to the diol.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above methods, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: The compound can undergo reduction reactions to form the corresponding alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products:
Oxidation: Depending on the extent of oxidation, products can include 4-chlorobenzophenone or 4-chlorobenzoic acid.
Reduction: The major product of reduction is 1-(4-chlorophenyl)-1,2-diphenylethane.
Substitution: Products vary based on the nucleophile used, such as 4-methoxyphenyl or 4-cyanophenyl derivatives.
Scientific Research Applications
Chemistry: 1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research into potential therapeutic applications includes its use as a precursor for developing drugs with anti-inflammatory or anticancer properties.
Industry: In materials science, this compound can be used in the development of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of hydroxyl groups allows for hydrogen bonding, which can influence molecular interactions and stability.
Comparison with Similar Compounds
1,2-Diphenylethane-1,2-diol: Lacks the chlorophenyl group, resulting in different chemical reactivity and biological activity.
1-(4-Bromophenyl)-1,2-diphenylethane-1,2-diol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
1-(4-Methoxyphenyl)-1,2-diphenylethane-1,2-diol: The methoxy group introduces different electronic and steric effects compared to the chlorophenyl group.
Uniqueness: 1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol is unique due to the presence of the chlorophenyl group, which imparts distinct electronic properties and reactivity. This makes it valuable for specific synthetic applications and potential therapeutic uses.
Properties
CAS No. |
6324-58-9 |
|---|---|
Molecular Formula |
C20H17ClO2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C20H17ClO2/c21-18-13-11-17(12-14-18)20(23,16-9-5-2-6-10-16)19(22)15-7-3-1-4-8-15/h1-14,19,22-23H |
InChI Key |
UIPDCTGNHUMGGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


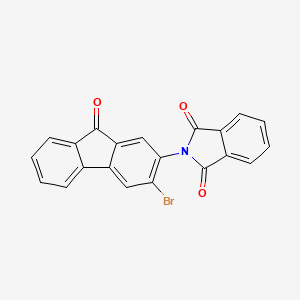
![N-[3-methoxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]benzamide](/img/structure/B14724631.png)
